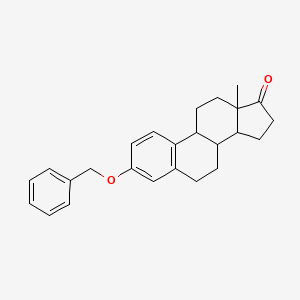
3-O-Benzyl Estrone
Vue d'ensemble
Description
3-O-Benzyl Estrone is a synthetic derivative of estrone, a naturally occurring estrogen hormone This compound is characterized by the presence of a benzyl group attached to the oxygen atom at the third position of the estrone molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl Estrone typically involves the benzylation of estrone. One common method is the reaction of estrone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzylation reactions similar to those used in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Benzyl Estrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl estrone ketone, while reduction can produce benzyl estrone alcohol .
Applications De Recherche Scientifique
3-O-Benzyl Estrone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroidal derivatives.
Biology: The compound is used in studies related to hormone receptor interactions and estrogenic activity.
Medicine: Research explores its potential as an anticancer agent, particularly in hormone-dependent cancers.
Industry: It is utilized in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 3-O-Benzyl Estrone involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression by influencing the transcription of estrogen-responsive genes. This interaction can lead to various biological effects, including cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
Estrone: The parent compound, naturally occurring estrogen.
Estradiol: Another potent estrogen with a similar structure but different functional groups.
3-O-Methyl Estrone: A derivative with a methyl group instead of a benzyl group at the third position.
Uniqueness: 3-O-Benzyl Estrone is unique due to its benzyl group, which enhances its lipophilicity and potentially alters its biological activity compared to other estrone derivatives. This modification can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Propriétés
IUPAC Name |
13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-23H,7,9,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSINETGATWEUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














